N-[(3-hydroxyoxolan-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide
Description
N-[(3-hydroxyoxolan-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide is a sulfonamide derivative featuring a 2,1,3-benzothiadiazole core substituted at the 4-position with a sulfonamide group. The sulfonamide nitrogen is further modified with a (3-hydroxyoxolan-3-yl)methyl moiety. This structure combines the electron-deficient benzothiadiazole ring, known for its applications in medicinal chemistry and materials science, with a polar hydroxyoxolan group that may enhance solubility and hydrogen-bonding interactions .
Properties
IUPAC Name |
N-[(3-hydroxyoxolan-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4S2/c15-11(4-5-18-7-11)6-12-20(16,17)9-3-1-2-8-10(9)14-19-13-8/h1-3,12,15H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDARRNQFRNMBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNS(=O)(=O)C2=CC=CC3=NSN=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-hydroxyoxolan-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide typically involves multiple steps:
Formation of 3-hydroxytetrahydrofuran: This intermediate can be synthesized via cyclization and hydrolysis of 3,4-dibromo-1-methoxybutane or through the hydroboration of 2,3- and 2,5-dihydrofuran using various borane reagents.
Synthesis of benzo[c][1,2,5]thiadiazole: This core structure can be prepared through the reaction of o-phenylenediamine with sulfur and an oxidizing agent.
Coupling Reaction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(3-hydroxyoxolan-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the tetrahydrofuran ring can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The benzo[c][1,2,5]thiadiazole core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under controlled conditions.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Conversion to an amine derivative.
Substitution: Various substituted benzo[c][1,2,5]thiadiazole derivatives.
Scientific Research Applications
N-[(3-hydroxyoxolan-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[(3-hydroxyoxolan-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: It may affect various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of N-[(3-hydroxyoxolan-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide becomes evident when compared to related sulfonamide derivatives. Below is a comparative analysis based on molecular structure, physicochemical properties, and biological activity (where available):
Table 1: Structural and Functional Comparison
Key Observations
Structural Diversity: The target compound’s (3-hydroxyoxolan-3-yl)methyl group distinguishes it from analogs with aminoethyl (e.g., ), quinoxaline (e.g., –10), or quinazolinone substituents (e.g., ). The hydroxyoxolan moiety likely increases hydrophilicity compared to ethoxy or methoxy groups in related compounds .
Biological Activity: While direct activity data for the target compound is unavailable, sulfonamide derivatives are widely recognized as enzyme inhibitors (e.g., carbonic anhydrase, PCSK9). For instance, methyl benzoate derivatives in showed PCSK9 inhibitory activity, suggesting sulfonamide substituents can modulate biological targets . The hydroxyoxolan group in the target compound may mimic sugar moieties, enabling interactions with carbohydrate-binding proteins or nucleic acids—a property absent in analogs like N-(2-aminoethyl)-2,1,3-benzothiadiazole-4-sulfonamide .
Synthesis and Characterization: highlights coupling reactions between sulfonamide intermediates and heterocyclic scaffolds (e.g., quinazolinones), which could be adapted for synthesizing the target compound by substituting the hydroxyoxolan-methylamine . Characterization methods (NMR, MS, elemental analysis) used for related compounds (e.g., ) are likely applicable to confirm the structure of the target compound .
Biological Activity
N-[(3-hydroxyoxolan-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide is a compound that belongs to the class of benzothiadiazole derivatives, which are recognized for their diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H13N3O4S2, with a molecular weight of approximately 315.36 g/mol. The compound features a benzothiadiazole moiety linked to a sulfonamide group, contributing to its unique chemical properties and biological activities.
Key Chemical Properties:
| Property | Value |
|---|---|
| Molecular Formula | C11H13N3O4S2 |
| Molecular Weight | 315.36 g/mol |
| Solubility | Varies by solvent |
| Melting Point | Not specified |
- Enzyme Inhibition : Compounds in this class often interact with enzymes critical for various biochemical pathways. For instance, they may inhibit enzymes involved in inflammatory processes or microbial metabolism.
- Receptor Interaction : Benzothiadiazoles can modulate receptor activity, influencing signaling pathways that regulate cell proliferation and apoptosis.
Antimicrobial Activity
Benzothiadiazole derivatives have shown promise as antimicrobial agents. A study on related compounds demonstrated significant antibacterial activity against various strains of bacteria. While specific data on this compound is not available, its structural similarities suggest potential efficacy against microbial infections.
Anti-inflammatory Effects
Research has indicated that benzothiadiazoles can exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Case Studies
Although direct case studies specifically focusing on this compound are scarce, studies on related compounds provide valuable insights:
- Study on Related Benzothiadiazoles : A recent investigation assessed the anti-inflammatory effects of various benzothiadiazole derivatives in animal models. The results indicated a significant reduction in inflammation markers following treatment with these compounds.
- Antimicrobial Efficacy : In vitro studies have demonstrated that benzothiadiazole derivatives possess considerable antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests that this compound may similarly exhibit antimicrobial properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
